Chromatographic Lipophilicity Shift Induced by Sulfonamide N-Methylation vs. Des-Methyl Analog Salazosulfamide
The target compound differs from its direct des-methyl comparator, 2-hydroxy-5-[(4-sulfamoylphenyl)diazenyl]benzoic acid (salazosulfamide, CAS 139-56-0), solely by N-methylation of the sulfonamide group (-SO₂NH₂ → -SO₂NHCH₃). A large-scale matched molecular pair analysis across 1,844 sulfonamide pairs (Ritchie et al., 2015) demonstrated that sulfonamide N-methylation consistently increases chromatographically measured logD₇.₄ [1]. Across the full dataset, sulfonamide N-methylation produced a median logD₇.₄ increase of approximately +0.6 log units, with the effect being directionally uniform (100% of pairs showing increased lipophilicity) [1]. Concomitantly, aqueous solubility measured by chemiluminescent nitrogen detection (CLND) decreased in the majority of sulfonamide N-methylated pairs [1]. While pair-specific ΔlogD₇.₄ for the target compound vs. salazosulfamide has not been individually measured, the class-level inference is robust: the N-methylsulfamoyl compound will exhibit systematically higher reversed-phase HPLC retention and lower aqueous solubility than its NH-sulfamoyl analog [2].
| Evidence Dimension | Chromatographic lipophilicity (logD₇.₄) shift upon sulfonamide N-methylation |
|---|---|
| Target Compound Data | Predicted logD₇.₄ increase vs. des-methyl analog: approximately +0.5 to +0.8 log units (based on sulfonamide class median ΔlogD₇.₄) [1] |
| Comparator Or Baseline | Des-methyl analog: 2-hydroxy-5-[(4-sulfamoylphenyl)diazenyl]benzoic acid (salazosulfamide, CAS 139-56-0); predicted baseline logP approximately 2.0–2.5 (estimated from ZINC/ChemSpider entries) |
| Quantified Difference | Class median ΔlogD₇.₄ ≈ +0.6 (N-methylation of sulfonamide); directionally consistent across all 1,844 sulfonamide pairs analyzed [1] |
| Conditions | Matched molecular pair analysis using high-throughput chromatographic logD₇.₄ measurement (GSK internal dataset; 1,844 sulfonamide pairs); aqueous solubility by CLND [1] |
Why This Matters
The systematic lipophilicity increase dictates that the N-methyl compound cannot be co-analyzed with the des-methyl analog using the same isocratic HPLC method without retention time adjustment, making a dedicated reference standard essential for accurate impurity quantification in olsalazine API release testing.
- [1] Ritchie TJ, Macdonald SJF, Pickett SD. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Med Chem Commun. 2015;6:1787-1797. doi:10.1039/C5MD00309A. View Source
- [2] Veeprho. Olsalazine Sodium Inhouse Impurity. Product Page, Cat. No. VE008046. Synonym: (E)-2-hydroxy-5-((4-(N-methylsulfamoyl)phenyl)diazenyl)benzoic acid. View Source
